8-cyclopentyl-5-methyl-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-7H,8H-pyrido[2,3-d]pyrimidin-7-one
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Description
8-cyclopentyl-5-methyl-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-7H,8H-pyrido[2,3-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C23H28N6O2 and its molecular weight is 420.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.22737416 g/mol and the complexity rating of the compound is 659. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds, such as pyrido[2,3-d]pyrimidin-5-one derivatives, have been found to exhibit antiproliferative activities . They are also known to inhibit cyclin-dependent kinase 4 (CDK4) , which plays a crucial role in cell cycle regulation.
Mode of Action
It can be inferred from related compounds that it may interact with its targets (such as cdk4) to inhibit their function . This inhibition could lead to changes in cell cycle progression, potentially leading to antiproliferative effects .
Biochemical Pathways
Given its potential antiproliferative activity and inhibition of cdk4, it can be inferred that it may affect pathways related to cell cycle regulation .
Result of Action
Based on the potential antiproliferative activity of similar compounds , it can be inferred that this compound may induce changes in cell proliferation.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific biochemical context in which the compound is present.
Cellular Effects
The effects of 8-cyclopentyl-5-methyl-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-7H,8H-pyrido[2,3-d]pyrimidin-7-one on cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary greatly depending on the type of cell and the concentration of the compound.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves a number of different biochemical interactions. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This can include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process that likely involves interaction with various transporters or binding proteins .
Subcellular Localization
It is possible that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
8-cyclopentyl-5-methyl-2-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]pyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2/c1-16-12-21(30)29(18-4-2-3-5-18)22-19(16)13-26-23(27-22)28-10-6-17(7-11-28)15-31-20-14-24-8-9-25-20/h8-9,12-14,17-18H,2-7,10-11,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNCPSKOHCNHCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=NC(=NC=C12)N3CCC(CC3)COC4=NC=CN=C4)C5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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